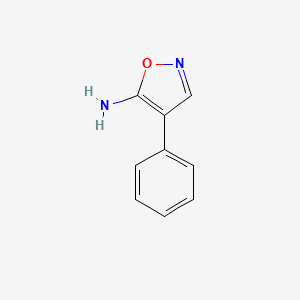

4-Phenylisoxazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTKSZSXETZARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(ON=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372736 | |

| Record name | 4-phenylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4320-83-6 | |

| Record name | 4-phenylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Phenylisoxazol-5-amine chemical properties and structure

An In-Depth Technical Guide to 4-Phenylisoxazol-5-amine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a core isoxazole ring substituted with both a phenyl group and an amine group. This unique structural arrangement imparts a versatile reactivity profile, establishing it as a valuable and sought-after building block in various scientific domains. Its significance is particularly pronounced in medicinal chemistry, where the isoxazole scaffold is recognized as a "privileged structure" due to its presence in numerous biologically active molecules.[1][2] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into the chemical properties, structure, synthesis, and key applications of this important intermediate.

Chemical Identity and Structural Properties

The foundational characteristics of this compound are defined by its unique molecular structure, which combines an aromatic phenyl ring with a five-membered heterocyclic isoxazole ring containing an exocyclic amine. This combination dictates its chemical behavior and physical properties.

IUPAC Name: 4-phenyl-1,2-oxazol-5-amine[3] CAS Number: 4320-83-6[1] Molecular Formula: C₉H₈N₂O[1] Molecular Weight: 160.18 g/mol [1]

Structural Identifiers:

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Appearance | Pale yellow powder | [1] |

| Melting Point | 94-101 °C | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Storage Conditions | Store at 0-8°C in a cool, dry place | [1][4] |

Spectroscopic Profile for Structural Elucidation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring and the protons of the primary amine group.

-

Phenyl Protons (C₆H₅-): A complex multiplet would be expected in the aromatic region, typically between δ 7.0-8.0 ppm.

-

Amine Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which is highly variable (typically δ 2.0-5.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbons of both the phenyl and isoxazole rings.

-

Phenyl Carbons: Signals for the six carbons of the phenyl ring would appear in the aromatic region (approx. δ 120-140 ppm).

-

Isoxazole Ring Carbons: The chemical shifts of the isoxazole ring carbons are characteristic of this heterocyclic system and would be expected in the range of δ 150-170 ppm for the carbons double-bonded to nitrogen and oxygen. Carbons adjacent to the amine nitrogen are typically deshielded.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this compound, the following absorption bands are expected:

-

N-H Stretching: As a primary amine, two distinct, sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region due to asymmetric and symmetric stretching vibrations.[7][8]

-

C=C Stretching (Aromatic): Multiple sharp bands are expected in the 1450-1600 cm⁻¹ range.

-

N-H Bending: A medium to strong band from the primary amine scissoring vibration is expected around 1580-1650 cm⁻¹.[8]

-

C=N Stretching (Isoxazole): A stretching vibration for the imine bond within the isoxazole ring is expected around 1620-1680 cm⁻¹.

-

C-N Stretching: A band corresponding to the aromatic amine C-N stretch is anticipated in the 1250-1335 cm⁻¹ region.[8]

Mass Spectrometry (MS)

The mass spectrum should be consistent with the compound's molecular formula.

-

Nitrogen Rule: In accordance with the nitrogen rule, the presence of two nitrogen atoms predicts an even-numbered molecular ion peak (M⁺) at m/z = 160.[7][9]

-

Fragmentation: A characteristic fragmentation pattern in alkylamines is α-cleavage, where the bond beta to the nitrogen atom is broken.[7] While this molecule is not a simple alkylamine, fragmentation of the isoxazole ring and loss of small molecules like CO or HCN are plausible pathways.

Synthesis and Reactivity

This compound is typically synthesized through the cyclization of a linear precursor. Its reactivity is governed by the nucleophilic character of the amine group and the inherent properties of the isoxazole ring, making it a versatile intermediate for further chemical modification.[1]

General Synthesis Protocol

A common and efficient method for constructing the 5-aminoisoxazole core involves the reaction of a β-ketonitrile with hydroxylamine. For this compound, the logical precursor is benzoylacetonitrile (3-oxo-3-phenylpropanenitrile).[10]

Reaction: Benzoylacetonitrile + Hydroxylamine → this compound

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on established chemical principles for isoxazole synthesis. Researchers should optimize conditions based on their specific laboratory setup.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzoylacetonitrile (1 equivalent) in a suitable solvent such as ethanol.

-

Base Addition: Add a base, such as sodium acetate or sodium bicarbonate (1.5-2.0 equivalents), to the solution.

-

Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.2-1.5 equivalents) to the reaction mixture. The base will neutralize the HCl and generate free hydroxylamine in situ.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a pale yellow solid.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound stems from its role as a key intermediate in the synthesis of more complex molecules with diverse biological activities.[3][11][12]

Pharmaceutical Development

-

Neurological Disorders: The compound is a critical starting material for pharmaceuticals targeting neurological disorders, owing to the ability of the isoxazole core to interact with various receptors in the central nervous system.[3][11][12]

-

Enzyme Inhibition: Aminoisoxazoles derived from this scaffold are potent inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2), an enzyme implicated in cancer and neurodegenerative diseases.[3]

-

Kinase Inhibitors: The isoxazole motif is a component of advanced clinical candidates, such as VX-970/M6620, a potent inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a key target in cancer therapy.[13]

Broader Applications

-

Biochemical Research: Used to synthesize probes and ligands for studying the mechanisms of neurotransmitters and other biological pathways.[1]

-

Material Science: Serves as a monomer or precursor for the development of advanced polymers and coatings that require specific thermal and mechanical properties.[1][11]

-

Organic Synthesis: Its versatile functional groups allow it to participate in a wide range of chemical reactions, making it a valuable tool for creating complex molecular architectures.[1]

Caption: Key application areas derived from this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on available Safety Data Sheets (SDS) for this compound and its close analogs.

Hazard Identification:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][14]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[14]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4]

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[14] Overexposure may result in serious illness.[4] Standard safety protocols should be strictly followed.

Conclusion

This compound is a compound of significant scientific interest, underscored by its versatile chemical nature and its role as a foundational element in the synthesis of high-value molecules. Its isoxazole core provides a stable and synthetically accessible scaffold that is frequently exploited in the design of novel therapeutic agents, particularly in oncology and neuroscience. This guide has consolidated the key technical data on its structure, properties, synthesis, and applications, providing a robust resource for scientists and researchers aiming to leverage this potent chemical intermediate in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. aksci.com [aksci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. fiveable.me [fiveable.me]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. FCKeditor - Resources Browser [tntech.tk20.com]

- 12. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 13. Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

Synthesis pathways for 4-Phenylisoxazol-5-amine

An In-Depth Technical Guide to the Synthesis of 4-Phenylisoxazol-5-amine

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the synthetic pathways leading to this compound. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of novel therapeutics, particularly those targeting neurological disorders.[1][2][3][4][5] This document outlines the core synthetic strategies, delves into the mechanistic underpinnings of these reactions, and provides detailed experimental protocols.

Introduction to this compound

The isoxazole ring is a prominent five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. This scaffold is found in numerous biologically active molecules and approved drugs.[6][7] The 5-aminoisoxazole moiety, in particular, offers a versatile handle for further chemical modifications, making it a desirable synthon in drug discovery programs. This compound, with its phenyl substitution at the 4-position, presents a unique electronic and steric profile, influencing its reactivity and potential biological activity.

Core Synthetic Strategies

The synthesis of 5-aminoisoxazoles, including the 4-phenyl derivative, primarily revolves around the construction of the isoxazole ring through cyclocondensation reactions. The key challenge lies in controlling the regioselectivity of the cyclization to favor the desired 5-amino isomer over the 3-amino counterpart.[8] The most prevalent and effective methods involve the reaction of a suitable three-carbon precursor with hydroxylamine.

Pathway 1: Cyclocondensation of β-Ketonitriles with Hydroxylamine

A classical and reliable method for the synthesis of 5-aminoisoxazoles is the cyclocondensation of β-ketonitriles with hydroxylamine.[9] For the synthesis of this compound, the required precursor would be α-phenyl-β-ketonitrile (2-phenyl-3-oxobutanenitrile).

The reaction proceeds by the initial formation of an oxime intermediate through the reaction of the ketone carbonyl with hydroxylamine. This is followed by an intramolecular cyclization where the nitrogen of the oxime attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the aromatic 5-aminoisoxazole ring. The use of a base is often necessary to facilitate the reaction.

Plausible Reaction Mechanism:

Caption: Mechanism of 5-aminoisoxazole formation from a β-ketonitrile.

Pathway 2: Multicomponent Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of substituted isoxazoles.[10][11] A plausible one-pot synthesis of a derivative, 5-amino-3-phenylisoxazole-4-carbonitrile, involves the reaction of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a Lewis acid catalyst.[12] While this specific example yields a 4-carbonitrile derivative, the underlying principle of constructing the isoxazole ring from simple precursors is highly relevant.

Adapting this to this compound would likely involve a three-component reaction between phenylacetaldehyde, a cyanide source, and hydroxylamine, although this is a more speculative pathway requiring significant experimental optimization.

Pathway 3: From α,β-Unsaturated Nitriles

The reaction of α,β-unsaturated nitriles with hydroxylamine can also lead to the formation of isoxazoles.[13] For the target molecule, the starting material would be α-phenylcinnamonitrile. The reaction mechanism involves the Michael addition of hydroxylamine to the β-carbon of the unsaturated nitrile, followed by intramolecular cyclization and elimination.

Experimental Protocol: Synthesis of this compound from a β-Ketonitrile Precursor

This protocol is a representative procedure based on established methods for the synthesis of 5-aminoisoxazoles.[9]

Materials:

-

2-Phenyl-3-oxobutanenitrile (1 mmol)

-

Hydroxylamine hydrochloride (1.2 mmol)

-

Sodium acetate (1.2 mmol)

-

Ethanol (20 mL)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2-phenyl-3-oxobutanenitrile (1 mmol) in ethanol (20 mL) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.2 mmol).

-

Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Data Summary:

| Parameter | Value | Reference |

| Starting Materials | 2-Phenyl-3-oxobutanenitrile, Hydroxylamine hydrochloride, Sodium acetate | [9] |

| Solvent | Ethanol | [13] |

| Reaction Temperature | Reflux | [13] |

| Reaction Time | 4-6 hours (TLC monitored) | [12] |

| Purification | Column Chromatography | [6] |

Mechanistic Insights and Causality

The choice of a β-ketonitrile as the starting material is strategic as it contains the requisite three-carbon backbone and electrophilic centers for cyclization with hydroxylamine. The regioselectivity favoring the 5-aminoisoxazole is driven by the differential reactivity of the ketone and nitrile functionalities. The ketone carbonyl is more susceptible to initial attack by hydroxylamine to form the oxime. The subsequent intramolecular cyclization is an addition of the nucleophilic oxime nitrogen to the electrophilic nitrile carbon.

The use of a mild base like sodium acetate is crucial to neutralize the HCl generated from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine necessary for the reaction.

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through the cyclocondensation of an appropriate β-ketonitrile with hydroxylamine. This method is robust and relies on readily available starting materials. Understanding the underlying reaction mechanism is key to optimizing reaction conditions and achieving high yields of the desired product. The protocols and insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis of novel isoxazole-based compounds for drug discovery and development.

References

- 1. FCKeditor - Resources Browser [tntech.tk20.com]

- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. escales | Virtual tour generated by Panotour [ub.edu]

- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ajrcps.com [ajrcps.com]

- 13. researchgate.net [researchgate.net]

The Isoxazole Core: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" serve as versatile foundations for developing drugs across various disease areas. The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, has firmly established itself as one such scaffold.[1] Its significance stems from a unique combination of properties: inherent aromaticity, metabolic stability, and the capacity to engage in diverse non-covalent interactions with biological targets.[2] These attributes make the isoxazole moiety an attractive component in the design of novel therapeutics aimed at treating a wide array of human diseases, including cancer, infectious diseases, and inflammatory disorders.[3][4]

This guide provides a deep dive into the multifaceted biological activities of novel isoxazole derivatives. Moving beyond a simple catalog of effects, we will explore the underlying mechanisms of action, present detailed protocols for their evaluation, and offer insights into the causal relationships that guide experimental design in the quest for new isoxazole-based drugs.

Part 1: Anticancer Activity of Isoxazole Derivatives

The development of targeted and effective anticancer agents remains a paramount challenge. Isoxazole derivatives have emerged as a highly promising class of compounds, demonstrating potent cytotoxic effects against numerous cancer cell lines.[5] Their therapeutic potential is rooted in their ability to modulate a variety of biological pathways essential for tumor growth and survival.[1]

Mechanisms of Anticancer Action

The antitumor activity of isoxazole derivatives is not monolithic; rather, it involves a range of mechanisms that can be tailored through synthetic modification of the core scaffold. Key mechanisms include:

-

Induction of Apoptosis: Many isoxazole compounds exert their effects by triggering programmed cell death, or apoptosis, in cancer cells.[6][7] This is a critical mechanism, as it eliminates malignant cells without inducing the inflammatory response associated with necrosis. The pro-apoptotic activity can be initiated through various pathways, including the inhibition of survival signals or the activation of death receptor pathways.

-

Enzyme Inhibition: Isoxazoles are effective inhibitors of several enzymes critical to cancer progression.[6] This includes protein kinases, which are often dysregulated in cancer, as well as enzymes like topoisomerase and aromatase, which are involved in DNA replication and hormone synthesis, respectively.[1][7]

-

Disruption of Microtubule Dynamics: The cellular skeleton, composed of microtubules, is essential for cell division (mitosis). Some isoxazole derivatives function by inhibiting tubulin polymerization, the process of forming these microtubules.[6] This disruption arrests cancer cells in mitosis, ultimately leading to apoptotic cell death.

Data Presentation: Representative Anticancer Isoxazole Derivatives

The following table summarizes the activity of select isoxazole derivatives, highlighting their targeted mechanisms and efficacy.

| Compound Class | Target/Mechanism | Cancer Cell Line(s) | Reported IC50 | Reference |

| Indolyl-Isoxazoles | Pro-apoptotic | Colo320 (Colon), Calu-3 (Lung) | Not specified | [8] |

| Isoxazole-Carboxamides | COX-2 Inhibition | PC3 (Prostate) | Not specified | [9] |

| 3,5-disubstituted Isoxazoles | Antiproliferative | Various | Not specified | [10] |

| Steroidal Isoxazoles | Androgen Receptor Signaling | LNCaP, LAPC-4 (Prostate) | Not specified | [11] |

Experimental Workflow: Screening for Anticancer Activity

A logical and systematic workflow is crucial for identifying and characterizing novel anticancer compounds. The following diagram illustrates a standard screening cascade.

Caption: A typical workflow for the discovery and evaluation of novel anticancer agents.

Detailed Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[12] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The intensity of this color change is directly proportional to the number of viable cells.[14]

Principle of Self-Validation: This protocol incorporates multiple controls to ensure data integrity. A "vehicle control" (e.g., DMSO) accounts for any effect of the compound's solvent. A "no-cell control" (media only) provides the background absorbance. An untreated cell control represents 100% viability. These controls are essential for normalizing the data and confirming that observed effects are due to the test compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final test concentrations.

-

Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the test compound to the wells. Include vehicle controls (medium with the same concentration of DMSO used for the compounds) and untreated controls (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[15] Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[12]

-

Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.

-

Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Part 2: Antimicrobial Activity of Isoxazole Derivatives

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action. Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against both bacteria and fungi.[8] The presence of specific functional groups on the isoxazole ring can significantly enhance their potency.[6]

Data Presentation: Representative Antimicrobial Isoxazole Derivatives

| Compound Class | Target Organism(s) | Reported MIC (µg/mL) | Reference |

| Isoxazole-Acridones | Escherichia coli | 16.88 - 19.01 | [16] |

| Chalcone-derived Isoxazoles | Candida albicans | 6 - 60 | [17] |

| Chalcone-derived Isoxazoles | Bacillus subtilis | 10 - 80 | [17] |

| CF3-containing Isoxazoles | Candida albicans | 250 | [4] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The standard approach to quantifying the potency of a new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC).

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] It is a quantitative and reproducible technique widely used in drug discovery.[19][20]

Principle of Self-Validation: This protocol is inherently self-validating through the inclusion of critical controls in the 96-well plate. A "growth control" well contains only broth and the microorganism to confirm its viability. A "sterility control" well contains only broth to ensure the medium is not contaminated. These controls are essential for a valid interpretation of the results.

Step-by-Step Methodology:

-

Preparation of Compound Plate:

-

Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.[10]

-

Prepare a stock solution of the test compound in MHB at twice the highest desired concentration. Add 200 µL of this solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.[10] Well 11 will serve as the growth control, and well 12 as the sterility control.

-

-

Inoculum Preparation:

-

From a fresh culture plate, pick several colonies of the test microorganism and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[18]

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial/fungal inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control).

-

The final volume in each test well will be 200 µL.

-

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]

Part 3: Anti-inflammatory Activity of Isoxazole Derivatives

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Isoxazole derivatives have shown significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade.[21]

Mechanisms of Anti-inflammatory Action

A primary mechanism for the anti-inflammatory effects of many isoxazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[9][16] COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[22] Additionally, some derivatives can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[21]

Experimental Pathway: LPS-Induced Inflammation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines like TNF-α. This pathway is a standard in vitro model for screening anti-inflammatory compounds.

Caption: Simplified pathway of LPS-induced TNF-α production in macrophages.

Detailed Protocol: In Vitro TNF-α Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of TNF-α from macrophages (e.g., RAW 264.7 cell line) stimulated with LPS.[23]

Principle of Self-Validation: The protocol's integrity relies on several controls. An "LPS-only" control establishes the maximum TNF-α release. A "vehicle control" ensures the solvent does not affect cytokine production. A "no-LPS" control confirms the baseline TNF-α level. A separate cell viability assay (like MTT) must be run in parallel to confirm that the reduction in TNF-α is due to specific anti-inflammatory activity and not general cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 1 x 10⁶ cells/well in complete DMEM and incubate overnight.[24]

-

Pre-treatment: Remove the culture medium. Add fresh medium containing various concentrations of the isoxazole derivative or vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add LPS to each well (except the no-LPS control) to a final concentration of 100 ng/mL.[24]

-

Incubation: Incubate the plate for an appropriate time (e.g., 18-24 hours) to allow for TNF-α production and secretion into the supernatant.[23]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.

-

TNF-α Quantification (ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for TNF-α and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell supernatants and a series of known TNF-α standards to the wells. Incubate for 2 hours.[25]

-

Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.[25]

-

Wash the plate and add streptavidin-HRP. Incubate for 45 minutes.[25]

-

Wash the plate and add a substrate solution (e.g., TMB). Stop the reaction and read the absorbance at 450 nm.

-

-

Data Analysis: Create a standard curve using the known TNF-α concentrations. Use this curve to calculate the concentration of TNF-α in each sample. Determine the percent inhibition of TNF-α production for each compound concentration relative to the LPS-only control.

Part 4: Neuroprotective Activity of Isoxazole Derivatives

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. A key pathological driver is oxidative stress, where an excess of reactive oxygen species (ROS) damages cellular components, leading to cell death.[5] Isoxazole derivatives have shown promise as neuroprotective agents, capable of shielding neurons from such damage.[3][26]

Mechanisms of Neuroprotective Action

The neuroprotective effects of isoxazoles are often linked to their ability to combat oxidative stress.[5] This can be achieved by directly scavenging free radicals or by modulating cellular signaling pathways that enhance the cell's endogenous antioxidant defenses. Some compounds protect against glutamate-induced excitotoxicity, a process where excessive stimulation of glutamate receptors leads to a cascade of events culminating in neuronal death.[26]

Experimental Workflow: Screening for Neuroprotection

The HT22 mouse hippocampal cell line is a widely used model for studying oxidative stress-induced neuronal death. These cells lack certain glutamate receptors, making them an excellent tool to specifically study the downstream effects of glutamate-induced glutathione depletion and subsequent oxidative stress (oxytosis).[27][28]

Caption: Workflow for assessing neuroprotective effects against oxidative stress in HT22 cells.

Detailed Protocol: Glutamate-Induced Oxytosis Assay in HT22 Cells

This protocol assesses the ability of a test compound to protect HT22 cells from death induced by high concentrations of glutamate.[27]

Principle of Self-Validation: This assay requires multiple controls for valid interpretation. A "glutamate-only" control establishes the maximum level of cell death. A "vehicle control" (with glutamate) ensures the solvent has no protective effect. An "untreated" control represents 100% cell viability. Comparing the viability of compound-treated cells to these controls allows for the quantification of the neuroprotective effect.

Step-by-Step Methodology:

-

Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[27]

-

Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the isoxazole derivative or vehicle control. Incubate for 2 hours.[27]

-

Induction of Oxidative Stress: Add a concentrated stock solution of L-glutamic acid to the wells to a final concentration of 2-10 mM (a pre-determined toxic concentration).[27] Do not add glutamate to the untreated control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[29]

-

Assessment of Cell Viability: Quantify the number of viable cells using a suitable method, such as the MTT assay described previously or a resazurin-based assay.

-

Data Analysis: Normalize the data by setting the viability of the untreated control to 100% and the glutamate-only control as the baseline for cell death. Calculate the percent protection afforded by each compound concentration. Plot the results to determine the EC₅₀ value (the effective concentration that provides 50% of the maximum protective effect).

Conclusion and Future Perspectives

The isoxazole scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent anticancer and antimicrobial effects to significant anti-inflammatory and neuroprotective properties.[3] The true power of this scaffold lies in its synthetic tractability, which allows medicinal chemists to fine-tune its structure to optimize potency, selectivity, and pharmacokinetic properties for a specific therapeutic target.

Future trends in isoxazole research will likely focus on the development of multi-targeted therapies, where a single molecule is designed to interact with several key nodes in a disease pathway.[3] Furthermore, the integration of isoxazole chemistry with novel drug delivery systems and advanced computational modeling will continue to accelerate the journey of these versatile compounds from the laboratory to the clinic, offering new hope for treating some of humanity's most challenging diseases.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL [ebi.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. mdpi.com [mdpi.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. clyte.tech [clyte.tech]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 21. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. wjgnet.com [wjgnet.com]

- 26. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]

- 29. researchgate.net [researchgate.net]

4-Phenylisoxazol-5-amine CAS number 4320-83-6 properties

An In-Depth Technical Guide to 4-Phenylisoxazol-5-amine (CAS: 4320-83-6)

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring a phenyl-substituted isoxazole core with a reactive primary amine, makes it a valuable scaffold for the synthesis of diverse and complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed, field-proven synthesis protocol, an analysis of its chemical reactivity, and a discussion of its applications in modern drug discovery. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their research and development endeavors.

Introduction and Strategic Significance

This compound, identified by the CAS number 4320-83-6, is a cornerstone intermediate in contemporary organic synthesis. The isoxazole ring is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that frequently appears in biologically active compounds. The strategic placement of the phenyl group at the 4-position and the primary amine at the 5-position provides two distinct points for molecular elaboration. The amino group serves as a versatile nucleophilic handle for building complex amide, sulfonamide, and urea derivatives, while the phenylisoxazole core imparts favorable pharmacokinetic properties and acts as a rigid scaffold to orient functional groups for specific biological target interactions.

Its utility has been demonstrated in the development of novel therapeutics, particularly for neurological disorders and inflammation.[1] Furthermore, it serves as a key intermediate in the synthesis of potent enzyme inhibitors, highlighting its importance in targeted drug design.[2]

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design. The key properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 4320-83-6 | [3] |

| Molecular Formula | C₉H₈N₂O | [4] |

| Molecular Weight | 160.17 g/mol | [4] |

| Appearance | Pale yellow powder | [1] |

| Melting Point | 94-101 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| IUPAC Name | 4-phenyl-1,2-oxazol-5-amine | [3] |

| Synonyms | 4-phenyl-5-isoxazolamine, 5-Amino-4-phenylisoxazole | [1] |

| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [1] |

| XLogP3 | 1.6 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Topological Polar Surface Area (TPSA) | 52.05 Ų | [5] |

| Rotatable Bond Count | 1 | [4] |

Synthesis Protocol: A Validated Approach

While various methods exist for the synthesis of substituted isoxazoles, a robust and widely applicable strategy for 5-aminoisoxazoles involves the cyclization of a β-cyanoketone precursor with hydroxylamine. The following two-step protocol is a validated and logical pathway for the synthesis of this compound, starting from commercially available phenylacetonitrile.

Step 1: Synthesis of 2-Formyl-2-phenylacetonitrile

The critical intermediate is 2-formyl-2-phenylacetonitrile, which is prepared via a Claisen condensation reaction. This step introduces the formyl group that will ultimately become the C5 carbon of the isoxazole ring.

Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium methoxide (1.1 equivalents) and suspend it in anhydrous diethyl ether or THF.

-

Reactant Addition: Cool the suspension to 0 °C in an ice bath. Prepare a solution of phenylacetonitrile (1.0 equivalent) and ethyl formate (1.2 equivalents) in the same anhydrous solvent.

-

Reaction: Add the phenylacetonitrile/ethyl formate solution dropwise to the stirred sodium methoxide suspension over 1 hour, maintaining the temperature at 0 °C.

-

Equilibration: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC.

-

Workup: Carefully quench the reaction by pouring the mixture into ice-cold 1M hydrochloric acid. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2-formyl-2-phenylacetonitrile is often used directly in the next step without further purification.

Step 2: Cyclization to this compound

The final step involves the acid-catalyzed condensation and cyclization of the β-cyanoketone intermediate with hydroxylamine.

Methodology:

-

Setup: Dissolve the crude 2-formyl-2-phenylacetonitrile (1.0 equivalent) in ethanol or a similar protic solvent.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution, followed by a catalytic amount of a base such as sodium acetate or pyridine to liberate the free hydroxylamine.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 4-6 hours. The reaction involves the formation of an oxime intermediate, followed by intramolecular cyclization to form the isoxazole ring.

-

Isolation: Upon completion (monitored by TLC), cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Collect the solid product by filtration. Wash the crude solid with cold water and then a minimal amount of cold ethanol to remove residual impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final pale yellow solid.

Expected Spectroscopic Characteristics

-

¹H NMR:

-

Phenyl Protons: A multiplet in the range of δ 7.20-7.50 ppm, integrating to 5H.

-

Isoxazole Proton (H5): A sharp singlet expected around δ 8.0-8.5 ppm.

-

Amine Protons (NH₂): A broad singlet, integrating to 2H. Its chemical shift is highly variable (typically δ 4.0-6.0 ppm) and depends on solvent and concentration. This signal will exchange with D₂O.

-

-

¹³C NMR:

-

Phenyl Carbons: Signals will appear in the aromatic region (δ 125-140 ppm), with four distinct peaks expected due to symmetry.

-

Isoxazole Carbons: Three characteristic signals are expected: C4 (quaternary, attached to phenyl group) around δ 100-110 ppm, C5 (attached to NH₂) around δ 160-165 ppm, and C3 (CH) around δ 150-155 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: Two distinct, sharp to medium bands characteristic of a primary amine are expected in the 3400-3250 cm⁻¹ region.[6]

-

N-H Bend: A bending vibration (scissoring) for the primary amine should appear around 1650-1580 cm⁻¹.[6]

-

C=C and C=N Stretches: A series of bands in the 1600-1450 cm⁻¹ region corresponding to the phenyl and isoxazole ring systems.

-

C-N Stretch: A strong band for the aromatic C-N bond is expected in the 1335-1250 cm⁻¹ range.[6]

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z = 160, corresponding to the molecular weight of the compound.

-

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the reactivity of its 5-amino group. This nucleophilic center is the primary site for derivatization, enabling the construction of large compound libraries for structure-activity relationship (SAR) studies.

Key Reactions of the 5-Amino Group:

-

N-Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable amide and sulfonamide linkages. This is the most common strategy for elaborating the scaffold.

-

N-H Insertion and Wolff Rearrangement: In more advanced applications, the 5-aminoisoxazole moiety can undergo chemoselective reactions with α-diazocarbonyl compounds.[1][2] Under thermal conditions, a Wolff rearrangement occurs to yield N-isoxazole amides.[2] In the presence of a rhodium catalyst like Rh₂(Oct)₄, the reaction proceeds via N-H insertion to produce α-amino acid derivatives.[2] This divergent reactivity provides powerful tools for creating unique and complex molecular architectures.[1][2]

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to isoxazolyl ureas and thioureas, which are common motifs in bioactive molecules.

Applications in Research and Development

The primary application of this compound is as a high-value intermediate in pharmaceutical research and development.[3] Its structure is a key component in the design of inhibitors for various biological targets.

-

Oncology: The aminoisoxazole scaffold has been identified as a potent inhibitor of Tryptophan 2,3-Dioxygenase 2 (TDO2), an enzyme implicated in cancer immune evasion.[2] This makes derivatives of this compound attractive candidates for the development of novel cancer immunotherapies.

-

Neurological Disorders: The compound serves as an intermediate for pharmaceuticals targeting receptors in the brain, making it relevant for research into new treatments for a range of neurological and psychiatric conditions.[3]

-

Materials Science: Beyond pharmaceuticals, this compound is used in the synthesis of advanced materials, such as specialized polymers and coatings that require specific thermal and mechanical properties.[3]

-

Biochemical Research: It is employed in studies to investigate the mechanisms of action of neurotransmitters, aiding in the fundamental understanding of complex biological processes.[3]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

Hazard Classification: Classified as Acute Toxicity, Oral (Category 4). The primary hazard statement is H302: Harmful if swallowed.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 0-8°C.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. angenechemical.com [angenechemical.com]

- 5. chemscene.com [chemscene.com]

- 6. orgchemboulder.com [orgchemboulder.com]

A Strategic Guide to Unveiling the Therapeutic Potential of 4-Phenylisoxazol-5-amine

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential therapeutic targets of 4-Phenylisoxazol-5-amine. Given the nascent stage of research on this specific molecule, this guide is structured as a strategic roadmap for its investigation, drawing upon the well-established biological activities of the broader isoxazole class of compounds.

Introduction: The Rationale for Investigating this compound

This compound is a heterocyclic compound featuring an isoxazole core, a moiety of significant interest in medicinal chemistry. While specific biological targets for this exact molecule are not yet extensively documented, its utility as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, has been noted.[1][2][3][4] The isoxazole ring is a structural component in numerous approved drugs with diverse therapeutic applications.[5] This, combined with the presence of a phenyl group and an amino group—substituents known to be crucial for the biological activity of related heterocyclic compounds—provides a strong rationale for a systematic investigation into its therapeutic potential.[6]

This guide will, therefore, focus on a deductive approach, inferring potential therapeutic avenues and molecular targets for this compound based on the established pharmacology of structurally related isoxazole derivatives. We will then outline a robust experimental framework for the systematic identification and validation of these putative targets.

Inferred Therapeutic Landscapes and Potential Molecular Targets

The isoxazole scaffold is associated with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[5][7][8] Based on this, we can hypothesize several key therapeutic areas where this compound may exhibit activity.

Oncology

The isoxazole nucleus is present in numerous compounds with demonstrated anti-cancer properties.[5] Potential mechanisms and targets to investigate for this compound in this domain include:

-

Kinase Inhibition: Many isoxazole-containing molecules function as kinase inhibitors. A prime target for initial investigation would be Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis in tumors.[7]

-

DNA Repair Pathway Inhibition: Poly (ADP-ribose) polymerase-1 (PARP1) is crucial for DNA repair, and its inhibition is a validated anti-cancer strategy. Some isoxazole derivatives have shown PARP1 inhibitory activity.[7]

-

Chaperone Protein Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that is often overexpressed in cancer cells, making it an attractive therapeutic target.[5][7]

Inflammation and Immunology

Isoxazole derivatives have been explored for their anti-inflammatory and immunomodulatory effects.[7][9] Leflunomide, an isoxazole-based drug, is a well-established immunosuppressant used in the treatment of rheumatoid arthritis.[9] Potential targets in this area include:

-

Cyclooxygenase (COX) Inhibition: Selective inhibition of COX-1 is a therapeutic strategy for neuro-inflammation and some cancers. The substitution of an amino group on a related isoxazole compound was shown to improve COX-1 selectivity and inhibitory activity.[5]

-

Pro-inflammatory Cytokine Modulation: The ability of this compound to modulate the production of key inflammatory mediators such as Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ) should be assessed.[7]

Neurology

The use of this compound as an intermediate for compounds targeting neurological disorders suggests its potential in this area.[1][2][3] The isoxazole moiety is present in drugs for a range of neurological conditions.[10] Key areas of investigation include:

-

Receptor Modulation: Given its potential interaction with receptors in the brain, investigating its activity on neurotransmitter receptors, such as AMPA receptors, is a logical starting point.[1][2][3][8]

-

Enzyme Inhibition: Monoamine oxidase (MAO) and other enzymes involved in neurotransmitter metabolism are potential targets.

Infectious Diseases

The isoxazole scaffold has been incorporated into various antimicrobial agents.[7][8] Screening this compound for activity against a panel of bacterial and fungal pathogens would be a valuable initial step.

Experimental Workflows for Target Identification and Validation

A systematic approach is crucial to efficiently identify and validate the therapeutic targets of this compound. The following experimental workflows provide a comprehensive framework.

Phase 1: Broad Phenotypic Screening

The initial step is to perform broad phenotypic screening to identify the therapeutic areas where this compound exhibits the most potent activity.

Experimental Protocol: Cell-Based Phenotypic Screening

-

Cell Line Selection: Assemble a diverse panel of human cell lines representing various disease states (e.g., cancer cell lines from different tissues, immune cell lines, neuronal cell lines).

-

Compound Treatment: Treat the cell lines with a range of concentrations of this compound.

-

Phenotypic Readouts: Utilize high-content imaging and other automated platforms to assess a variety of phenotypic changes, including cell viability, proliferation, apoptosis, and morphological alterations.

-

Data Analysis: Identify the cell lines and disease models most sensitive to the compound and determine the half-maximal effective concentration (EC50).

Workflow for Phenotypic Screening

References

- 1. FCKeditor - Resources Browser [tntech.tk20.com]

- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to Characterizing 4-Phenylisoxazol-5-amine: From Physicochemical Principles to Pre-formulation Strategy

An In-Depth Technical Guide

Topic: Solubility and Stability of 4-Phenylisoxazol-5-amine in Different Solvents Audience: Researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery, heterocyclic scaffolds are cornerstones of innovation. The isoxazole ring, in particular, is a privileged structure, present in numerous therapeutic agents.[1] This guide focuses on a specific derivative, this compound, a compound of interest for its potential applications in medicinal chemistry and as a key synthetic intermediate.[2] However, advancing any such candidate beyond initial screening requires a rigorous, foundational understanding of its physicochemical properties. Solubility and stability are not merely data points; they are the bedrock upon which successful drug development is built, dictating everything from bioavailability to shelf life.

This document provides a comprehensive framework for the systematic evaluation of this compound. As a Senior Application Scientist, my objective is not to simply present a rigid protocol, but to illuminate the rationale behind the experimental design. We will explore the structural nuances of the molecule, detail robust, self-validating methodologies for determining its solubility and stability, and discuss how to translate the resulting data into actionable insights for formulation and development strategies.

Part 1: The Molecular Profile of this compound

A molecule's structure is the primary determinant of its behavior. This compound (MW: 160.18 g/mol ) possesses three key features that create a complex interplay of forces governing its solubility and potential degradation pathways:

-

The Isoxazole Ring: This aromatic heterocycle, with its adjacent nitrogen and oxygen atoms, introduces polarity and provides hydrogen bond acceptor sites.[3][4] The N-O bond within the ring is inherently weak, making it a potential site for chemical degradation under stress conditions such as strong acid or UV light exposure.

-

The Phenyl Group: Attached at the 4-position, this bulky, non-polar moiety imparts significant hydrophobic character. This feature will predictably limit aqueous solubility but enhance solubility in organic solvents.

-

The 5-Amino Group: As a primary amine, this functional group is a potent hydrogen bond donor and a weak base.[5] It offers a handle for salt formation to potentially improve aqueous solubility and is also a primary site for oxidative and other degradative reactions.[6]

The molecule's overall character is thus a balance between the hydrophobicity of the phenyl ring and the polar contributions of the isoxazole and amine functionalities. This balance suggests that its solubility will be highly dependent on the solvent's polarity and hydrogen bonding capacity.

Part 2: A Protocol for Definitive Solubility Assessment

To move beyond theoretical predictions, empirical data is essential. The gold standard for determining the intrinsic, thermodynamic solubility of a compound is the shake-flask equilibrium solubility method . This method is authoritative because it allows the system to reach a true thermodynamic equilibrium between the dissolved and solid states of the compound.

Experimental Workflow: Equilibrium Solubility Determination

Caption: A robust workflow for determining the equilibrium solubility of a drug candidate.

Step-by-Step Methodology

-

Solvent Selection: Choose a range of pharmaceutically relevant solvents. At a minimum, this should include:

-

Purified Water (for intrinsic aqueous solubility)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (to mimic physiological conditions)

-

0.1 N HCl (to mimic gastric fluid)

-

Ethanol (a common co-solvent)

-

Dimethyl Sulfoxide (DMSO) (for assessing maximum achievable stock concentration)

-

-

Preparation: Add an excess of solid this compound to 1.5 mL vials containing 1 mL of each test solvent. A visual excess of solid material must remain to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 25°C) for at least 24 hours. For poorly soluble compounds, 48-72 hours may be necessary to ensure equilibrium is reached. This extended incubation is the critical step that differentiates this method from faster, kinetic solubility assays and provides trustworthy, reproducible data.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Alternatively, filter the suspension using a chemical-resistant, low-binding syringe filter (e.g., 0.22 µm PVDF). This step must be executed flawlessly to prevent solid carryover, which would artificially inflate the measured solubility.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with a suitable mobile phase to bring the concentration within the linear range of a pre-validated High-Performance Liquid Chromatography (HPLC) method. Analyze the diluted sample and determine the concentration against a standard curve.[7]

Data Presentation: Illustrative Solubility Profile

The results should be summarized in a clear, comparative format. The following is a table of hypothetical data to illustrate the expected output.

Table 1: Hypothetical Solubility of this compound at 25°C

| Solvent System | pH | Solubility (mg/mL) | Solubility Class (USP) |

| Purified Water | ~7.0 | 0.08 | Very Slightly Soluble |

| 0.1 N HCl | 1.0 | 1.2 | Slightly Soluble |

| PBS | 7.4 | 0.10 | Very Slightly Soluble |

| Ethanol | N/A | 15.5 | Soluble |

| DMSO | N/A | >200 | Very Soluble |

This hypothetical data suggests that, as predicted, the compound has poor aqueous solubility. The increased solubility in 0.1 N HCl indicates the basic nature of the amino group, which becomes protonated at low pH, forming a more soluble salt. The high solubility in organic solvents like ethanol and DMSO confirms the significant hydrophobic contribution of the phenyl ring.

Part 3: Mapping the Stability Landscape

Understanding a molecule's degradation profile under stress is crucial for defining storage conditions, identifying potential liabilities, and developing a stability-indicating analytical method. Forced degradation studies are the primary tool for this investigation.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study to assess chemical stability.

Step-by-Step Methodology

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

-

Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:

-

Acid Hydrolysis: Add an equal volume of 0.2 N HCl (final concentration 0.1 N HCl). Incubate at 60°C.

-

Base Hydrolysis: Add an equal volume of 0.2 N NaOH (final concentration 0.1 N NaOH). Incubate at 60°C.

-

Oxidation: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.

-

Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept alongside.

-

Thermal: Incubate a sample of the stock solution at 60°C in the dark.

-

-

Time Points: Sample from each condition at appropriate time points (e.g., 0, 2, 8, 24, and 48 hours). Immediately quench the acid/base reactions by neutralizing the sample.

-

Analysis: Analyze all samples using an HPLC system equipped with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (MS).[7]

-

Self-Validation: A suitable method is one where the parent peak is well-resolved from all degradation products (peak purity > 99%). The PDA detector helps confirm peak purity, while the MS helps in the tentative identification of degradants.[8]

-

Data Presentation: Illustrative Stability Profile

The goal is to achieve partial degradation (5-20%) to clearly observe the degradation products without completely consuming the parent compound.

Table 2: Hypothetical Stability of this compound (% Parent Remaining)

| Condition | 8 hours | 24 hours | 48 hours | Key Liability |

| 0.1 N HCl, 60°C | 98.1% | 92.5% | 85.3% | Moderate Acid Instability |

| 0.1 N NaOH, 60°C | 85.2% | 68.1% | 45.0% | High Base Instability |

| 3% H₂O₂, RT | 91.7% | 79.4% | 65.2% | High Oxidative Instability |

| Thermal, 60°C | >99.5% | 99.1% | 98.5% | Thermally Stable |

| Photolytic (ICH Q1B) | 99.0% | 96.8% | 94.2% | Minor Light Sensitivity |

This hypothetical profile points to significant liabilities. The rapid degradation under basic and oxidative conditions is a major red flag. This is likely due to the presence of the electron-rich amino group and phenyl ring, which are susceptible to oxidation, and potential hydrolysis of the isoxazole ring under strong base.

Part 4: Strategic Implications for Drug Development

-

Formulation: The poor aqueous solubility and pH-dependent profile (Table 1) strongly suggest that a simple aqueous formulation will be inadequate for achieving therapeutic concentrations. Development should focus on enabling technologies such as:

-

Salt formation: Using the basic amine handle to form a hydrochloride or other salt.

-

Amorphous solid dispersions: Dispersing the crystalline drug in a polymer matrix.

-

Co-solvent or lipid-based formulations: For liquid dosage forms.

-

-

Manufacturing and Storage: The marked instability in the presence of base and oxidants (Table 2) has critical implications.

-

Excipient Compatibility: Avoid basic excipients in solid dosage forms.

-

Process Control: Manufacturing processes must exclude or minimize exposure to atmospheric oxygen. Inert gas blanketing may be required.

-

Storage: The final product must be packaged in containers that protect it from light and moisture. Storage at controlled room or refrigerated temperatures is advisable.

-

By systematically generating and interpreting this solubility and stability data, we transform this compound from a chemical entity into a developable asset with a clear path forward and well-defined risks. This foundational knowledge is non-negotiable for efficient and successful drug development.

References

- 1. ijcrt.org [ijcrt.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Silico Prediction of 4-Phenylisoxazol-5-amine Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of 4-Phenylisoxazol-5-amine, a heterocyclic compound with potential applications in the development of therapeutics for neurological disorders. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale behind each computational step, offering a self-validating workflow designed for researchers, scientists, and drug development professionals. We will navigate the multifaceted process of computational drug discovery, from initial target identification and ligand preparation to advanced molecular simulations and ADMET profiling. The methodologies detailed herein are grounded in established scientific principles and leverage publicly available databases and widely used software, ensuring that the described workflow is both accessible and reproducible.

Introduction: The Rationale for In Silico Investigation of this compound

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its potential to interact with specific receptors in the brain.[1][2] The isoxazole scaffold is a prominent feature in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] Given its chemical attributes, this compound presents a compelling case for computational evaluation as a potential modulator of protein targets implicated in the pathophysiology of neurological diseases.

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen vast chemical spaces and prioritize candidates for experimental validation.[5] This guide will delineate a structured in silico workflow to hypothesize and evaluate the bioactivity of this compound, focusing on a hypothetical application in Alzheimer's disease as a case study.

The Computational Drug Discovery Workflow: A Strategic Overview

The prediction of a novel compound's biological activity is a systematic process. Our workflow is designed to progressively refine our understanding of the molecule's potential, from broad target identification to detailed analysis of its interaction with specific proteins and its likely behavior within a biological system.

Caption: Overall workflow for the in silico bioactivity prediction.

Phase 1: Target Identification and Ligand Preparation

The initial and most critical step is to identify potential biological targets for this compound.[6] This can be approached from two angles: ligand-based and structure-based methods.[5]

Target Identification

Given the association of this compound with neurological disorders, we will focus on proteins implicated in Alzheimer's disease. Potential targets include Beta-secretase 1 (BACE1) and monoamine oxidase B (MAO-B).

-

Ligand-Based Approach: This method leverages the principle that structurally similar molecules often exhibit similar biological activities. We will use the 2D structure of this compound to search databases like ChEMBL and PubChem for compounds with high structural similarity. The known targets of these similar molecules will be considered potential targets for our query compound.

-

Structure-Based Approach (Inverse Docking): Here, we screen our molecule against a library of protein binding sites to identify potential targets. This is computationally intensive but can reveal novel target interactions.

For this guide, we will proceed with Beta-secretase 1 (BACE1) as our primary hypothetical target, a key enzyme in the production of amyloid-β peptides, which form the amyloid plaques found in the brains of Alzheimer's patients.

Ligand and Receptor Preparation

Accurate preparation of both the ligand (this compound) and the receptor (BACE1) is paramount for reliable simulation results.

Protocol 1: Ligand and Receptor Preparation

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database like PubChem.

-

Convert the 2D structure to a 3D structure using software such as Open Babel.

-

Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock Vina).

-

-

Receptor Preparation:

-

Download the 3D crystal structure of BACE1 from the Protein Data Bank (PDB).[5][7][8][9] For this example, we will use PDB ID: 2ZJE.

-

Remove water molecules and any co-crystallized ligands or ions from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Kollman charges).